molecular formula C7H7BrN2O3 B1601595 3-Bromo-2-ethoxy-5-nitropyridine CAS No. 74919-31-6

3-Bromo-2-ethoxy-5-nitropyridine

Cat. No. B1601595
CAS RN: 74919-31-6
M. Wt: 247.05 g/mol
InChI Key: DWFSXOCGFPCFBC-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-nitropyridine is a heterocyclic organic compound with a molecular formula of C6H6BrNO3. It is an important intermediate in the synthesis of organic compounds, and is widely used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic products. It is also used in the manufacture of certain drugs such as antibiotics and antifungals. This compound is a colorless liquid with a boiling point of 181°C.

Scientific Research Applications

Synthesis of Aminopyridine Derivatives

Research has explored the reactivity of halogeno- and alkoxy-derivatives of nitropyridines, including 3-Bromo-2-ethoxy-5-nitropyridine, towards ammonia. This has led to the development of methods for synthesizing various aminopyridine derivatives, which are significant in organic chemistry and pharmaceuticals (Hertog & Jouwersma, 1953).

Role in Large-Scale Synthesis

The compound has been used in large-scale industrial processes. For instance, 5-Bromo-2-nitropyridine, a related compound, was prepared from its corresponding amine via hydrogen peroxide oxidation, highlighting its importance in large-scale production and the need for robust safety protocols in such processes (Agosti et al., 2017).

Vibrational Spectroscopy Studies

5-Bromo-2-nitropyridine has been extensively studied using vibrational spectroscopy methods like FT-Raman and FT-IR. These studies are crucial for understanding the molecular structure and behavior of such compounds, which is essential for various scientific and industrial applications (Sundaraganesan et al., 2005).

Computational Chemistry and Docking Studies

Computational calculations have been performed on similar compounds like 5-bromo-3-nitropyridine-2-carbonitrile to understand their molecular structure and energy. These studies include analysis of molecular electrostatic potential and docking studies with target proteins, providing insights into potential biological applications (Arulaabaranam et al., 2021).

Quantum Mechanical Studies

Quantum mechanical, spectroscopic, and docking studies of 2-Amino-3-bromo-5-nitropyridine, a compound closely related to this compound, have been conducted. These studies involve analyzing molecular structure, electronic and vibrational characteristics, and potential biological activity, demonstrating the compound's significance in theoretical and applied chemistry (Abraham et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “2-Bromo-5-nitropyridine”, mentions that it is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

3-bromo-2-ethoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFSXOCGFPCFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503679
Record name 3-Bromo-2-ethoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74919-31-6
Record name 3-Bromo-2-ethoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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